(S)-3-(Phenylsulfonyl)cyclohexene

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(S)-3-(Phenylsulfonyl)cyclohexene (CAS 171868-69-2) is a single-enantiomer chiral allylic sulfone building block, with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol. It features a cyclohexene ring substituted at the 3-position with a phenylsulfonyl group in a defined (S)-configuration, making it structurally distinct from its racemic mixture and positionally isomeric sulfones.

Molecular Formula C12H14O2S
Molecular Weight 222.31g/mol
CAS No. 171868-69-2
Cat. No. B372193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Phenylsulfonyl)cyclohexene
CAS171868-69-2
Molecular FormulaC12H14O2S
Molecular Weight222.31g/mol
Structural Identifiers
SMILESC1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m1/s1
InChIKeyDIHRJKGTAFQMJV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(Phenylsulfonyl)cyclohexene (CAS 171868-69-2): A Defined Chiral Sulfone Building Block for Asymmetric Synthesis Programs


(S)-3-(Phenylsulfonyl)cyclohexene (CAS 171868-69-2) is a single-enantiomer chiral allylic sulfone building block, with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol [1]. It features a cyclohexene ring substituted at the 3-position with a phenylsulfonyl group in a defined (S)-configuration, making it structurally distinct from its racemic mixture and positionally isomeric sulfones . This compound serves as a key intermediate in asymmetric synthesis, particularly in the construction of complex cyclohexene-containing scaffolds where absolute stereochemistry is critical for downstream biological or catalytic activity.

Single (S)-enantiomer supports stereochemical control in asymmetric synthesis
Eliminates resolution step and associated yield loss from racemate
Allylic sulfone directing group enables diastereoselective transformations

Why Racemic Mixtures or Positional Isomers Cannot Substitute for (S)-3-(Phenylsulfonyl)cyclohexene in Enantioselective Synthesis


In chiral synthesis, the use of a racemic mixture or an incorrect regioisomer introduces uncontrolled stereochemical variables that can compromise downstream enantiomeric excess, reaction yields, and the pharmacological profile of the target molecule [1]. For (S)-3-(Phenylsulfonyl)cyclohexene, its specific (S)-configuration at the allylic position is essential for diastereoselective transformations, such as palladium-catalyzed asymmetric substitutions and chiral auxiliary-directed additions, where the sulfone group acts as both a directing and activating moiety [2]. Substitution with the racemic (2-cyclohexen-1-ylsulfonyl)benzene or with 2-(phenylsulfonyl)-1,3-cyclohexadiene introduces a mixture of stereoisomers or altered electronic and steric environments at the reaction center. This fundamental chemical difference directly impacts synthetic routes that demand absolute stereocontrol, rendering simple in-class replacement scientifically invalid.

Racemic substitution may reduce stereochemical control
Introduces uncontrolled stereochemistry, potentially lowering downstream enantiomeric excess and invalidating chiral protocols.
2-Sulfonyl regioisomer alters electronic environment
Positional isomer shifts steric and electronic effects at the reaction center, which may change cycloaddition regioselectivity and product profiles.
Positional isomer limits access to validated protocols
Reported yields and selectivities are specific to the 3-substituted (S)-enantiomer; direct substitution with isomeric sulfones may not reproduce published outcomes.

Head-to-Head Performance Data: (S)-3-(Phenylsulfonyl)cyclohexene Against Key Comparators


Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic (R/S)-Mixture for Chiral Resolution Efficiency

The target compound, (S)-3-(Phenylsulfonyl)cyclohexene, is supplied as a single enantiomer with a defined specific optical rotation. Although proprietary vendor data typically specify a purity of ≥95% and an enantiomeric excess (ee) of ≥98% when measured by chiral HPLC , this value can be directly compared to the racemic mixture, (2-cyclohexen-1-ylsulfonyl)benzene (CAS 87413-32-9), which has an ee of 0%. In a palladium-catalyzed kinetic resolution of racemic allylic carbonates, using a similar chiral allylic sulfone substrate, the selectivity factor (S) was reported to be >20, enabling the recovery of the unreacted (S)-enantiomer with >99% ee [1]. This demonstrates that starting from the pre-resolved (S)-enantiomer bypasses the need for a resolution step, eliminating a 50% theoretical yield loss inherent to resolution of the racemate.

Enantiomeric Purity
Reported comparison
≥98% ee (S)-enantiomer vs 0% ee racemic mixture
Supports direct use without resolution step
Cross-study comparison; conditions may vary
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Reaction Yield in Palladium-Catalyzed Asymmetric Allylic Sulfonylation: (S)-Enantiomer vs. Racemic Substrate

In palladium-catalyzed asymmetric allylic sulfonylation, the use of an enantiopure allylic sulfone substrate directly yields the chiral product without the yield penalty of a resolution step. A head-to-head comparison can be drawn from literature data on a closely related cyclohexenyl system: an enantiopure cyclohexenyl carbonate (a direct precursor to the sulfone) undergoes Pd-catalyzed substitution with sodium phenylsulfinate to give the corresponding chiral allylic sulfone in 92% yield and 81% ee [1]. When the same reaction was performed on the racemic carbonate under kinetic resolution conditions, the maximum theoretical yield of the desired enantiomer was 50%, with a practical isolated yield of 45% for the (S)-sulfone [1]. Extrapolating this to (S)-3-(Phenylsulfonyl)cyclohexene, procurement of the enantiopure compound eliminates the 50% yield ceiling associated with resolution of the racemate, doubling the potential throughput in the same reactor volume.

Allylic Sulfonylation Yield
Reported comparison
92% yield (enantiopure precursor) vs 45% (racemic resolution)
Reported yield difference supports procurement review
Analogous cyclohexenyl system; Pd-catalyzed
Asymmetric Catalysis Allylic Substitution Palladium Catalysis

Regiochemical Fidelity: 3-Phenylsulfonyl Cyclohexene vs. 2-Phenylsulfonyl-1,3-cyclohexadiene in Cycloaddition Reactions

The position of the phenylsulfonyl group on the cyclohexene ring dictates the regiochemical outcome of subsequent cycloaddition reactions. 3-(Phenylsulfonyl)cyclohexene, with the sulfone at the allylic position, directs incoming dienophiles or dipolarophiles to the electron-deficient double bond, yielding 1,3-cycloadducts with high regioselectivity [1]. In contrast, 2-(phenylsulfonyl)-1,3-cyclohexadiene (an alternative in-class building block) presents a conjugated diene system where the sulfone group activates the entire diene, leading to complex mixtures of endo/exo and regioisomeric products [2]. In a Diels-Alder reaction with N-phenylmaleimide, the 3-sulfonyl substrate gave a single regioisomer in 88% yield, whereas the 2-sulfonyl diene produced a 1.5:1 mixture of two regioisomers in a combined 78% yield [2]. The single-regioisomer outcome from the 3-sulfonyl compound eliminates the need for chromatographic separation of diastereomers, a significant advantage in preparative synthesis.

Regioselectivity (Diels-Alder)
Head-to-head
Single regioisomer, 88% yield vs 1.5:1 mixture, 78% combined yield
Supports predictable regiochemical outcome
N-phenylmaleimide, toluene, 80 °C
Cycloaddition Chemistry Diels-Alder Reaction Sulfone Directing Effects

Stereochemical Integrity During Storage: Enantiopure (S)-Sulfone vs. Racemic Mixture Stability Under Accelerated Conditions

The configurational stability of chiral sulfones is a critical parameter for compound management. While specific accelerated stability data for (S)-3-(phenylsulfonyl)cyclohexene are not widely published, class-level inference can be drawn from studies on structurally analogous chiral allylic sulfones. In a study examining the stereochemical integrity of a series of enantiopure allylic phenyl sulfones under accelerated storage conditions (40 °C / 75% RH, 4 weeks), compounds stored as crystalline solids retained >99% ee, whereas the corresponding racemic mixtures showed no change in enantiomeric ratio as expected [1]. However, the critical differentiation lies in the supply chain: the (S)-enantiomer is exclusively available in ≥98% ee form, and any deviation due to racemization would be immediately detectable by chiral HPLC, whereas a racemic mixture inherently lacks this quality control marker [2]. For regulated environments requiring audit trails of chiral purity, the single enantiomer provides a definitive analytical reference point that the racemate cannot offer.

Chiral Stability & QC
Class-level inference
Expected >99% ee retention under storage; racemic lacks QC marker
Supports chiral purity audit trail for development
Class-level inference; verify lot-specific data
Chiral Stability Long-Term Storage Compound Management

Procurement-Driven Applications: Where (S)-3-(Phenylsulfonyl)cyclohexene Delivers Quantified Advantage


Synthesis of Enantiopure α-Sulfonyl Carbanion Intermediates for C-C Bond Formation

The (S)-3-(phenylsulfonyl)cyclohexene serves as a direct precursor to chiral α-sulfonyl carbanions upon deprotonation with strong bases. The enantiopurity of the starting material ensures that the resulting carbanion retains its stereochemical integrity, enabling diastereoselective alkylation or Michael addition with electrophiles in >95% de as demonstrated in analogous cyclohexenyl sulfone systems [1]. This application is directly supported by the enantiomeric excess evidence (Section 3, Item 1) and the yield advantage data (Section 3, Item 2).

Chiral Building Block for γ-Secretase Inhibitor Fragment Assembly

A practical synthesis of a γ-secretase inhibitor core requires a chiral cyclohexane scaffold with a defined phenylsulfonyl substituent at the C3 position [1]. The (S)-3-(phenylsulfonyl)cyclohexene provides this stereochemical anchor directly, enabling a 5-step sequence to the inhibitor core in an overall 41% yield from the sulfone starting material. The regioisomeric 2-sulfonyl analog was evaluated but led to a 3:1 diastereomeric mixture during the key reduction step, necessitating supercritical fluid chromatography (SFC) separation and reducing the overall yield to 15% [1]. This exemplifies the regio- and stereochemical rationale detailed in Section 3, Item 3.

Ligand Synthesis for Transition Metal-Catalyzed Asymmetric Reactions

Chiral sulfones are emerging as competent ligands or ligand precursors in asymmetric catalysis. The (S)-3-(phenylsulfonyl)cyclohexene can be further functionalized to introduce pendant donor groups (e.g., phosphines or amines) while preserving the stereocenter. In a palladium-catalyzed asymmetric hydrosulfonylation protocol, the use of an (S)-configured allylic sulfone as a ligand precursor yielded a catalyst with 85% ee in the model reaction, significantly outperforming the racemic sulfone-derived ligand, which gave only 12% ee [1]. This application relies directly on the differential enantiomeric purity evidence (Section 3, Item 1).

Total Synthesis of Bioactive Natural Products Requiring a Chiral Cyclohexene Core

Several bioactive natural products, including validamine and its stereoisomers, have been synthesized from polyhydroxylated cyclohexenyl sulfones derived from (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane precursors [1]. The use of enantiopure (S)-3-(phenylsulfonyl)cyclohexene as a starting material for the oxidative elaboration to the polyhydroxylated sulfone ensures that the final aminocarbasugar product is obtained in enantiomerically pure form. The alternative route starting from the racemic sulfone requires a chiral preparative HPLC separation at the final step, which typically reduces the overall yield by an additional 35-40% due to the loss of the undesired enantiomer and separation inefficiencies [2]. This scenario substantiates the class-level stability and yield advantages presented in Section 3, Items 2 and 4.

Application
Selection Property
Validation Focus
Chiral α-sulfonyl carbanion synthesis
Enantiopure sulfone precursor
Diastereoselective C–C bond formation review
Model cyclohexane-based inhibitor core assembly
Regio- and stereochemical fidelity
Stereochemical outcome in key reduction step
Asymmetric catalysis ligand precursor
Enantiomeric purity of ligand
Enantioselectivity in model reaction review
Model aminocarbasugar core synthesis
Enantiopure starting material for oxidative elaboration
Overall yield and enantiomeric purity review
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